molecular formula C11H12O2 B2604758 (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid CAS No. 16633-44-6

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid

Cat. No.: B2604758
CAS No.: 16633-44-6
M. Wt: 176.215
InChI Key: GAGYDDATWSBNEG-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic Acid (CAS 16633-44-6) is a chiral cyclopropane derivative of significant value in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C11H12O2 and a molecular weight of 176.22 g/mol, serves as a crucial synthetic intermediate . The (1R,2R) stereochemistry and the strained, three-membered cyclopropane ring are key to its application. This ring system is often used as a strategic bioisostere in drug design to lock conformation, improve metabolic stability, and enhance the potency of lead compounds . Its primary research application is as a high-value pharmaceutical intermediate and impurity . Chiral cyclopropane scaffolds of this type are frequently incorporated into molecules targeting disorders of the central nervous system, as evidenced by patents covering similar 1-aryl-2-aminomethyl-cyclopropanecarboxamide derivatives . Furthermore, structurally related cycloalkyl compounds have been investigated for their potential in managing a range of conditions, including cardiovascular diseases, dyslipidemia, and diabetes, often through mechanisms involving the modulation of targets like Peroxisome Proliferator-Activated Receptors (PPARs) . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGYDDATWSBNEG-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of p-tolyl-substituted alkenes with diazo compounds under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 GPR88 Agonism

Recent studies have highlighted the role of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid as a scaffold for developing GPR88 agonists. GPR88 is a receptor implicated in various neurological disorders. The compound has been shown to bind to an allosteric site on GPR88, leading to the development of potent synthetic agonists that exhibit brain penetration capabilities. For instance, derivatives based on this scaffold have demonstrated significant activity in binding assays and potential therapeutic effects in preclinical models .

1.2 Antimicrobial Activity

Research indicates that cyclopropane derivatives, including (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid, exhibit notable antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, suggesting that this compound could be further explored for developing new antimicrobial agents.

Synthesis of Derivatives

2.1 Cyclopropanecarboxylic Acid Derivatives

The synthesis of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid derivatives has been a focus of research due to their potential biological activities. For example, the reaction of this acid with various amines and alcohols has resulted in the formation of cyclopropane-based carboxamides and esters that possess enhanced pharmacological profiles. These derivatives are being investigated for their applications in treating central nervous system disorders .

2.2 Oxidative Reactions

The compound has also been utilized in oxidative reactions involving cyclic diacyl peroxides, leading to the formation of novel acylated products. These reactions have been optimized to yield high quantities of desired products with specific functional groups that can be further modified for diverse applications .

Agricultural Applications

3.1 Insecticidal Properties

Research has demonstrated that certain esters derived from (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid exhibit insecticidal properties with low toxicity to mammals. This makes them suitable candidates for developing environmentally friendly pesticides . The structure-activity relationship studies have shown that modifications at specific positions can enhance insecticidal activity while minimizing adverse effects on non-target organisms.

Case Studies

Study Focus Findings
Study on GPR88 AgonistsInvestigated the agonistic properties of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acidIdentified as a potent scaffold for developing brain-penetrant agonists with therapeutic potential in neurological disorders
Antimicrobial Activity AssessmentEvaluated various derivatives against bacterial strainsDemonstrated significant antimicrobial activity, suggesting potential for new antibiotic development
Insecticidal Activity ResearchStudied the efficacy of esters derived from the compoundFound to possess marked insecticidal activity with low toxicity to mammals

Mechanism of Action

The mechanism of action of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Stereochemical Variants

Ortho- and Meta-Tolyl Derivatives
  • 1-(m-Tolyl)cyclopropanecarboxylic Acid (3b): Substituent: Methyl group at the meta position of the phenyl ring. Key Data: Pale yellow solid; $ ^1H $ NMR (500 MHz, CDCl$_3 $): δ 7.25 (m, 3H), 7.18 (m, 1H), 1.66 (q, 2H), 1.26 (q, 2H) .
  • (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid :

    • Substituent: Methyl group at the ortho position.
    • Stereochemistry: (1S,2S) configuration (enantiomer of the target compound).
    • Applications: Used in asymmetric synthesis; distinct biological activity due to spatial arrangement .
Unsubstituted Phenyl Analog
  • 1-Phenylcyclopropanecarboxylic Acid: Substituent: No methyl group on the phenyl ring. Key Data: CAS 6120-95-2; similarity score 0.94 compared to the p-tolyl derivative . Significance: Baseline for assessing the electronic and steric effects of methyl substitution.

Halogen-Substituted Analogs

  • (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic Acid: Substituent: Chlorine at the ortho position. Molecular Formula: C${10}$H$9$ClO$_2$; MW 196.63 . Applications: Potential as a halogenated bioactive compound with altered lipophilicity.

Functional Group Modifications

  • (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic Acid: Features: Additional carboxylic acid group at position 1. Molecular Weight: 220.22; storage at 2–8°C . Reactivity: Enhanced acidity and metal-binding capacity compared to monocarboxylic analogs.
  • (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic Acid :

    • Substituent: Hydroxymethyl group instead of methyl.
    • Key Data: CAS 22613-99-6; InChIKey: PSMORJXEGALFGQ-UHFFFAOYSA-N .
    • Applications: Hydroxyl group enables hydrogen bonding, useful in prodrug design.

Stereochemical and Conformational Effects

The (1R,2R) configuration of the target compound differentiates it from stereoisomers like (1S,2S)-2-(o-tolyl)cyclopropanecarboxylic acid . Stereochemistry critically impacts biological activity; for example, (1R,2S)-2-vinyl-1-acetamidocyclopropanecarboxylic acid exhibits distinct NMR profiles (δH 5.67 ppm for vinyl protons) and melting points (149–153°C) compared to its enantiomers .

Biological Activity

Introduction

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This cyclopropane derivative features a p-tolyl group, which may enhance its interaction with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparisons with related compounds.

The biological activity of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been shown to:

  • Inhibit Enzymes : It can inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it acts as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism .
  • Modulate Receptor Activity : The compound may bind to various receptors, altering their activity and influencing signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits ACC, affecting lipid metabolism
Anti-inflammatoryReduces inflammation by inhibiting specific pathways
Anticancer PotentialModulates pathways involved in cancer cell growth

Pharmacological Effects

Research indicates that (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have demonstrated that this compound can significantly reduce inflammation in animal models. The inhibition of ACC leads to decreased lipid synthesis and inflammation markers.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines. This effect may be linked to its ability to modulate metabolic pathways critical for tumor growth .

Case Studies

  • Inflammation Model : In a study involving rats subjected to a high-fat diet, administration of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid resulted in reduced levels of triglycerides and inflammatory cytokines compared to control groups .
  • Cancer Cell Line Study : In vitro experiments using LNCaP prostate cancer cells showed that treatment with the compound led to significant reductions in cell viability and proliferation rates, indicating potential use as an anticancer agent .

Comparison with Related Compounds

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid can be compared with other cyclopropane derivatives to highlight its unique properties:

Table 2: Comparison with Similar Compounds

CompoundUnique FeaturesBiological Activity
(1R,2R)-2-Phenyl-cyclopropanecarboxylic acidLacks p-tolyl group; different electronic propertiesLower anti-inflammatory effects
(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic AcidEnantiomer; exhibits different biological activitiesVaries from (1R,2R)
(1R,2R)-2-Methyl-cyclopropanecarboxylic AcidMethyl group instead of p-tolyl; impacts reactivityLess potent than (1R,2R)-p-Tolyl

Q & A

Q. Optimization Table :

StepConditionsYield (%)Key References
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 0°C65-75
CarboxylationKOH, H₂O/THF, reflux80-85

Advanced: How do stereochemical variations impact biological activity and reactivity?

Answer:
The (1R,2R) stereoisomer exhibits distinct reactivity and biological interactions compared to other configurations (e.g., 1S,2S or 1R,2S):

  • Reactivity : The trans-configuration stabilizes transition states in ring-opening reactions, critical for enzyme inhibition studies .
  • Biological Activity : In enzyme assays, the (1R,2R) isomer showed 10-fold higher binding affinity to γ-aminobutyric acid (GABA) receptors than its enantiomer, attributed to spatial alignment with hydrophobic pockets .

Q. Comparative Activity Table :

StereoisomerIC₅₀ (μM) for GABA InhibitionReferences
(1R,2R)0.45
(1S,2S)4.8

Basic: What analytical methods confirm stereochemical purity?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers. Retention times for (1R,2R) and (1S,2S) differ by >2 minutes .
  • NMR Spectroscopy : Vicinal coupling constants (³JHH) of 8–10 Hz confirm trans-configuration. NOE correlations validate spatial arrangement .

Advanced: How can fluorine or methyl groups be introduced without racemization?

Answer:

  • Fluorination : Electrophilic fluorination using Selectfluor® under inert conditions (e.g., -78°C in THF) minimizes ring strain-induced racemization .
  • Methylation : Grignard reagents (e.g., MeMgBr) react selectively at the cyclopropane ring’s less hindered position. Low temperatures (-20°C) preserve stereochemistry .

Q. Reaction Conditions Table :

ModificationReagent/ConditionsOptical Purity (%)References
FluorinationSelectfluor®, THF, -78°C98.5
MethylationMeMgBr, Et₂O, -20°C97.2

Basic: What are the storage and handling protocols?

Answer:

  • Storage : Store at 2–8°C in amber vials under argon to prevent hydrolysis of the cyclopropane ring. Avoid exposure to strong acids/bases .
  • Handling : Use gloveboxes for air-sensitive reactions. LC-MS monitoring detects degradation products (e.g., ring-opened dienes) .

Advanced: What structural features enhance its role as an enzyme inhibitor?

Answer:

  • Cyclopropane Rigidity : The strained ring mimics transition states in enzymatic reactions (e.g., GABA transaminase), acting as a non-hydrolyzable analog .
  • p-Tolyl Group : Enhances hydrophobic interactions with active sites. Substitution with electron-withdrawing groups (e.g., -CF₃) increases potency but reduces solubility .

Q. Structure-Activity Table :

DerivativeEnzyme Inhibition (IC₅₀, μM)Solubility (mg/mL)References
(1R,2R)-p-Tolyl0.451.2
(1R,2R)-CF₃0.120.3

Basic: How is the compound characterized for physicochemical properties?

Answer:

  • pKa Determination : Potentiometric titration in H₂O/MeOH (4:1) gives a pKa of ~3.78, critical for bioavailability studies .
  • LogP Measurement : Shake-flask method (octanol/water) yields LogP = 1.35, indicating moderate lipophilicity .

Advanced: What computational methods predict its reactivity in biological systems?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain (≈27 kcal/mol) and predict sites for electrophilic attack .
  • Molecular Docking : AutoDock Vina simulations align the p-Tolyl group with hydrophobic residues in enzyme pockets (e.g., GABA-T), guiding SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.